molecular formula C22H24N6O4S2 B11179888 4-(2,1,3-Benzothiadiazol-5-ylsulfonyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one

4-(2,1,3-Benzothiadiazol-5-ylsulfonyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one

Cat. No.: B11179888
M. Wt: 500.6 g/mol
InChI Key: WYPYVBWLIDERIW-UHFFFAOYSA-N
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Description

4-(2,1,3-Benzothiadiazol-5-ylsulfonyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzothiadiazole moiety, a sulfonyl group, and a piperazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-Benzothiadiazol-5-ylsulfonyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one typically involves multiple steps, including the formation of the benzothiadiazole core, sulfonylation, and the construction of the piperazinone ring. Here is a general synthetic route:

    Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized by the cyclization of o-phenylenediamine with sulfur and an oxidizing agent such as hydrogen peroxide.

    Sulfonylation: The benzothiadiazole core is then sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.

    Construction of Piperazinone Ring: The piperazinone ring is constructed by reacting the sulfonylated benzothiadiazole with a piperazine derivative, followed by oxidation to form the piperazinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidized Derivatives: Various oxidized forms of the piperazinone ring.

    Reduced Derivatives: Sulfide or thiol derivatives of the sulfonyl group.

    Substituted Benzothiadiazoles: Benzothiadiazole derivatives with different substituents on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, 4-(2,1,3-Benzothiadiazol-5-ylsulfonyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one is studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and interacting with specific proteins, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the performance and stability of these materials.

Mechanism of Action

The mechanism of action of 4-(2,1,3-Benzothiadiazol-5-ylsulfonyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(2,1,3-Benzothiadiazol-5-ylsulfonyl)-3-[2-oxo-2-(4-methylpiperazin-1-yl)ethyl]piperazin-2-one: Similar structure with a methyl group instead of a phenyl group.

    4-(2,1,3-Benzothiadiazol-5-ylsulfonyl)-3-[2-oxo-2-(4-ethylpiperazin-1-yl)ethyl]piperazin-2-one: Similar structure with an ethyl group instead of a phenyl group.

    4-(2,1,3-Benzothiadiazol-5-ylsulfonyl)-3-[2-oxo-2-(4-isopropylpiperazin-1-yl)ethyl]piperazin-2-one: Similar structure with an isopropyl group instead of a phenyl group.

Uniqueness

The uniqueness of 4-(2,1,3-Benzothiadiazol-5-ylsulfonyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one lies in its specific combination of functional groups and structural features. The presence of the phenyl group on the piperazine ring enhances its ability to interact with biological targets, potentially leading to improved bioactivity and selectivity. Additionally, the benzothiadiazole moiety contributes to the compound’s stability and reactivity, making it a versatile building block for various applications.

Properties

Molecular Formula

C22H24N6O4S2

Molecular Weight

500.6 g/mol

IUPAC Name

4-(2,1,3-benzothiadiazol-5-ylsulfonyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one

InChI

InChI=1S/C22H24N6O4S2/c29-21(27-12-10-26(11-13-27)16-4-2-1-3-5-16)15-20-22(30)23-8-9-28(20)34(31,32)17-6-7-18-19(14-17)25-33-24-18/h1-7,14,20H,8-13,15H2,(H,23,30)

InChI Key

WYPYVBWLIDERIW-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC5=NSN=C5C=C4

Origin of Product

United States

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